
1-(3-Aminoazetidin-1-yl)ethanone hydrochloride
Description
Systematic Nomenclature and CAS Registry Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary designation reflecting the acetyl group attachment to the azetidine nitrogen and the amino substitution at the 3-position. The Chemical Abstracts Service has assigned the registry number 1462921-50-1 to this specific hydrochloride salt form, distinguishing it from the free base compound which carries the separate registry number 1137870-15-5. The systematic name according to International Union of Pure and Applied Chemistry conventions is 1-(3-aminoazetidin-1-yl)ethanone;hydrochloride, while alternative nomenclature systems recognize it as 1-acetylazetidin-3-amine hydrochloride.
The compound belongs to the broader classification of substituted azetidines, which represent four-membered nitrogen-containing heterocycles with significant ring strain characteristics. Within the Chemical Abstracts Service database, the compound is categorized under multiple classification codes that reflect its heterocyclic nature, the presence of both amide and amine functional groups, and its salt formation with hydrochloric acid. The molecular descriptor code MFCD23703584 provides additional identification within chemical inventory systems, facilitating accurate compound tracking and procurement processes.
Database searches reveal that this compound exists in multiple stereoisomeric forms, though the hydrochloride salt typically represents a specific configurational arrangement that has been characterized through nuclear magnetic resonance spectroscopy and crystallographic analysis. The systematic classification also encompasses related derivatives and analogs, including the corresponding free base, alternative salt forms, and structurally similar azetidine derivatives that share the 3-amino substitution pattern.
Molecular Formula and Stereochemical Configuration
The molecular formula C₅H₁₁ClN₂O accurately represents the elemental composition of this compound, with a calculated molecular weight of 150.61 grams per mole. This formulation includes the organic cation C₅H₁₀N₂O derived from the acetylated aminoazetidine structure combined with the chloride anion and associated proton from the hydrochloric acid salt formation. The simplified molecular input line entry system representation CC(N1CC(N)C1)=O.[H]Cl provides a standardized string notation that captures the complete connectivity and charge distribution within the molecule.
Stereochemical analysis reveals that the compound possesses a single chiral center at the 3-position of the azetidine ring, where the amino group is attached. The four-membered azetidine ring system exhibits characteristic puckering behavior, with conformational studies indicating that the ring adopts a non-planar geometry to minimize angle strain. Crystallographic investigations have determined that the dihedral angle between specific ring planes measures approximately 153.5 degrees, consistent with other azetidine derivatives and reflecting the inherent ring strain of approximately 25.4 kilocalories per mole.
The stereochemical configuration significantly influences the compound's physical and chemical properties, particularly regarding its interactions with biological targets and its reactivity in synthetic transformations. Nuclear magnetic resonance studies have confirmed that the amino substituent can adopt different orientational preferences depending on the surrounding chemical environment, with protonation state and hydrogen bonding patterns playing crucial roles in determining the preferred configuration.
Crystallographic Analysis and Bond Length Optimization
Crystallographic studies of azetidine derivatives, including structural analogs of this compound, have provided detailed insights into the molecular geometry and intermolecular interactions characteristic of this class of compounds. X-ray diffraction analysis reveals that the azetidine ring maintains specific bond length parameters that reflect the ring strain inherent in four-membered heterocycles. The carbon-carbon bond lengths within the ring typically measure approximately 1.563 Angstroms, while carbon-nitrogen bonds extend to about 1.473 Angstroms, values that are notably longer than those observed in unstrained cyclic systems.
The crystallographic analysis demonstrates that protonation of the nitrogen centers significantly affects the overall molecular geometry, with protonated azetidinium species showing measurably longer endocyclic bonds compared to their neutral counterparts. This bond length extension can be attributed to the increased electrostatic interactions and altered electron density distribution resulting from the positive charge localization. The acetyl substituent attached to the azetidine nitrogen adopts a specific orientation that minimizes steric interactions while maintaining optimal orbital overlap for amide resonance stabilization.
Hydrogen bonding patterns observed in the crystal structure reveal that the hydrochloride salt forms specific intermolecular contacts, with the protonated amino group participating in hydrogen bonds with the chloride anion. The nitrogen-chloride distance typically measures approximately 3.256 Angstroms, with the hydrogen bonding geometry exhibiting an angle of approximately 164.9 degrees, indicating strong electrostatic attraction between the charged species. These interactions contribute significantly to the overall crystal packing arrangement and influence the compound's solid-state stability and solubility characteristics.
Computational optimization studies using density functional theory methods have corroborated the experimental crystallographic findings, providing additional insights into the electronic structure and bonding characteristics. The calculations reveal that the four-membered ring geometry represents a compromise between angle strain minimization and optimal orbital overlap, with the puckered conformation providing the most stable arrangement under normal conditions.
Bond Type | Length (Å) | Environment | Method | Reference |
---|---|---|---|---|
C-C (ring) | 1.563 | Neutral | X-ray | |
C-N (ring) | 1.473 | Neutral | X-ray | |
N-H···Cl⁻ | 3.256 | Protonated | X-ray | |
Ring Puckering | 153.5° | Crystal | X-ray |
Tautomeric and Conformational Dynamics in Solid-State vs. Solution
The conformational behavior of this compound exhibits significant differences between solid-state and solution environments, reflecting the influence of intermolecular interactions, solvation effects, and thermal motion on the molecular geometry. In the solid state, the compound adopts a relatively rigid conformation stabilized by hydrogen bonding networks and crystal packing forces, with the azetidine ring maintaining a fixed puckering arrangement and the acetyl group positioned to minimize steric conflicts.
Solution-phase studies using nuclear magnetic resonance spectroscopy have revealed that the compound undergoes dynamic conformational interconversion, with the azetidine ring exhibiting rapid exchange between different puckered conformations. The energy barrier for this conformational interconversion has been estimated to be relatively low, allowing for facile equilibration between different ring geometries at ambient temperatures. This dynamic behavior contrasts markedly with the conformational rigidity observed in related three-membered aziridine systems, where higher ring strain imposes greater restrictions on conformational flexibility.
Tautomeric equilibria involving the amino group represent another important aspect of the compound's dynamic behavior in solution. The amino substituent can participate in proton exchange processes, particularly in protic solvents, leading to the formation of different protonation states that exhibit distinct nuclear magnetic resonance signatures. The relative populations of these tautomeric forms depend significantly on solution pH, solvent polarity, and temperature, with computational studies suggesting that the protonated form predominates under acidic conditions.
Temperature-dependent nuclear magnetic resonance studies have provided quantitative information about the activation energies associated with these dynamic processes. The conformational exchange of the azetidine ring exhibits activation energies in the range of 10-15 kilocalories per mole, while amino group tautomerization processes show higher barriers that depend on the specific solvent environment and pH conditions. These dynamic characteristics have important implications for the compound's reactivity and its interactions with other molecules in solution.
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-4(8)7-2-5(6)3-7;/h5H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJHPSIERFKZFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Approach
The synthesis of this compound generally involves two key steps:
- Formation of the azetidine ring with the amino substitution at the 3-position.
- Introduction of the ethanone (acetyl) group at the nitrogen atom of the azetidine ring.
This sequence can be accomplished via ring closure reactions starting from appropriate amino alcohol precursors or via functional group transformations on pre-formed azetidines.
Ring Closure and Amination Strategies
A common synthetic strategy reported in the literature involves the cyclization of halo-substituted amino precursors or amino alcohols under basic or nucleophilic conditions to form the azetidine ring. For example, De Kimpe and co-workers demonstrated the synthesis of 3-substituted azetidines by intramolecular cyclization of β-haloamines or through imine reduction pathways, yielding 3-aminoazetidine derivatives after hydrogenolysis steps.
Acetylation to Form Ethanone Substituent
Following azetidine formation, the nitrogen atom is acylated to introduce the ethanone group. This is typically achieved by reacting the aminoazetidine intermediate with acetylating agents such as acetic anhydride or acetyl chloride under controlled conditions. The reaction is often performed in polar aprotic solvents like tetrahydrofuran or dioxane, sometimes in the presence of a base (e.g., triethylamine) to neutralize the generated acid and drive the reaction forward.
Salt Formation and Purification
The hydrochloride salt is formed by treating the free base 1-(3-aminoazetidin-1-yl)ethanone with hydrochloric acid, which aids in purification and improves the compound's stability and solubility. Crystallization from suitable solvents such as ethyl acetate-petroleum ether mixtures is commonly employed to obtain pure hydrochloride crystals.
Detailed Preparation Method Example
A representative preparation method based on patent and literature data is as follows:
While this example is for a substituted azetidine compound, the methodology parallels the acetylation and purification steps for this compound synthesis.
Industrial and Scalable Synthesis Considerations
Industrial production adapts the above synthetic routes to larger scale with process optimization including:
- Use of continuous flow reactors to improve reaction control and safety.
- Employment of green solvents and catalysts to reduce environmental impact.
- Optimization of reaction times and temperatures to maximize yield and purity.
- Acidification steps to convert the free base to the hydrochloride salt for enhanced stability and ease of handling.
Summary of Key Chemical and Physical Data
Property | Data |
---|---|
Molecular Formula | C5H10N2O |
Molecular Weight | 114.15 g/mol |
CAS Number | 1137870-15-5 |
IUPAC Name | 1-(3-aminoazetidin-1-yl)ethanone |
SMILES | CC(=O)N1CC(C1)N |
Purity (typical) | ≥95% |
Physical Form | Hydrochloride salt, crystalline solid |
Storage | Store as per label instructions, typically in a cool, dry place |
Research Findings on Preparation Efficiency and Challenges
- The ring strain of azetidine complicates direct functionalization; thus, stepwise synthesis via haloamine intermediates or protected amino alcohols is preferred.
- Acylation conditions must be carefully controlled to prevent ring opening or polymerization.
- Purification via crystallization of the hydrochloride salt is effective in obtaining high purity material.
- Yields vary depending on the substitution pattern and reaction scale but generally range from 30% to 60% in reported syntheses.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Medicinal Chemistry
1-(3-Aminoazetidin-1-yl)ethanone hydrochloride has been investigated for its potential as a pharmacophore in drug development. The compound's structural features allow it to interact with various biological targets, which could lead to the development of novel therapeutic agents.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of this compound may exhibit antimicrobial properties. For instance, modifications to the azetidine ring can enhance the activity against specific bacterial strains, highlighting its potential in antibiotic development.
Organic Synthesis
The compound serves as a crucial intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating nitrogen-containing compounds.
Synthesis Pathways:
The synthesis typically involves several steps, including:
- Formation of the azetidine ring.
- Introduction of the amino group.
- Acylation to form the ethanone moiety.
This versatility allows chemists to tailor the compound for specific applications by modifying its functional groups.
Interaction Studies
Interaction studies focus on understanding how this compound behaves in biological systems. These studies are critical for optimizing its use in medicinal applications.
Potential Mechanisms:
The azetidinone ring can participate in hydrogen bonding, which is vital for forming supramolecular structures that may enhance drug delivery or efficacy.
Mechanism of Action
The mechanism of action of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Structural Features | Potential Applications |
---|---|---|---|---|---|
1-(3-Aminoazetidin-1-yl)ethanone hydrochloride | 1462921-50-1 | C₅H₁₁ClN₂O | 150.61 | Azetidine ring, amino group, ketone | Kinase inhibitors, CNS drug intermediates |
(3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride | 27561-62-2 | C₇H₁₁ClN₂O | 174.63 | Cyclopropyl group, azetidine ring | Agrochemicals, antimicrobial agents |
(S)-1-(3-Methylpiperazin-1-yl)ethanone hydrochloride | 1956325-48-6 | C₇H₁₅ClN₂O | 178.66 | Piperazine ring, chiral center | Receptor modulators, antipsychotics |
N-(Azetidin-3-yl)-N-methylacetamide hydrochloride | 1638137-85-5 | C₆H₁₃ClN₂O | 164.63 | Acetamide group, azetidine ring | Prodrugs, metabolic stabilizers |
1-(3-Aminoazetidin-1-yl)propan-1-one | 1485904-69-5 | C₆H₁₀N₂O | 126.16 | Extended carbon chain, ketone | Solubility-enhanced drug candidates |
2-Amino-1-(pyridin-3-yl)ethanone hydrochloride | 93103-00-5 | C₇H₉ClN₂O | 172.62 | Pyridine ring, amino-ketone | Antibacterial agents, enzyme inhibitors |
Key Comparative Insights
Azetidine vs. Piperazine/Piperidine Derivatives
- Ring Strain and Conformational Flexibility: The four-membered azetidine ring in the target compound imposes higher ring strain compared to six-membered piperazine/piperidine analogs (e.g., (S)-1-(3-Methylpiperazin-1-yl)ethanone hydrochloride). This strain can enhance binding affinity to rigid enzyme pockets but may reduce metabolic stability .
- Basicity and Solubility : Piperazine derivatives exhibit higher basicity due to additional nitrogen atoms, improving water solubility and bioavailability. In contrast, azetidine-based compounds may require formulation adjustments for optimal pharmacokinetics .
Substituent Effects
- This modification is advantageous in agrochemicals targeting lipid-rich environments .
- Pyridine and Aromatic Moieties: Analogs like 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride leverage aromatic rings for π-π stacking interactions with biological targets, improving selectivity for enzymes like tyrosine kinases .
Functional Group Modifications
- Acetamide vs. Ketone : Replacing the ketone with an acetamide group (e.g., N-(Azetidin-3-yl)-N-methylacetamide hydrochloride) can improve metabolic stability by resisting oxidative degradation, making it suitable for prodrug development .
- Extended Carbon Chains: 1-(3-Aminoazetidin-1-yl)propan-1-one’s longer carbon chain may enhance solubility in non-polar solvents, useful in topical formulations .
Biological Activity
1-(3-Aminoazetidin-1-yl)ethanone hydrochloride is a synthetic compound characterized by its unique azetidinone structure, which is a four-membered heterocyclic ring with a carbonyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of both an amino group and an ethanone moiety suggests that it may interact with various biological targets, making it a candidate for further investigation.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 150.61 g/mol
- CAS Number : 1462921-50-1
The azetidinone ring structure allows for potential hydrogen bonding interactions, which are crucial in the formation of supramolecular structures and in modulating biological activity.
The mechanism of action of this compound is not fully elucidated but is believed to involve:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Binding : It could bind to receptors, altering signaling pathways associated with various physiological processes.
Antimicrobial Potential
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, structural analogs have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 15.67 to 31.25 µM .
Case Studies
- Study on Antimicrobial Activity : A comparative study highlighted that derivatives of azetidine demonstrated significant antibacterial effects. The presence of specific substituents influenced the activity, suggesting that modifications to the azetidine core could enhance efficacy against pathogens.
- Enzyme Inhibition Studies : Research has shown that azetidine derivatives can act as enzyme inhibitors, impacting pathways related to inflammation and infection control. This points towards the potential therapeutic applications of this compound in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Azetidine Ring : Essential for maintaining the compound's biological activity.
- Amino Group : Increases reactivity and potential interactions with biological targets.
Compound Name | CAS Number | Key Features |
---|---|---|
3-Aminoazetidine | 1462920-42-9 | Lacks the ethanone moiety; base structure for modification |
N-Methyl-3-aminoazetidine | 1462920-43-0 | Methylated version; differing biological activity |
Acetamidoazetidine | 1462920-44-1 | Contains an acetamido group; useful for studying amide interactions |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride, and how can reaction conditions be standardized?
- Methodology : A common approach involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, aluminum chloride (AlCl₃) can catalyze the acetylation of azetidine derivatives under reflux conditions in non-polar solvents like carbon disulfide. Post-reaction, steam distillation isolates the product, followed by hydrochloride salt formation via HCl gas saturation in anhydrous ethanol .
- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure completion. Optimize solvent choice (e.g., CS₂ vs. dichloromethane) to balance reactivity and safety.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the azetidine ring structure, acetyl group (), and protonation state of the amino group.
- FT-IR : Identify characteristic stretches for the carbonyl group () and NH vibrations ().
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] for CHClNO: 150.0564) .
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
- Methodology : Crystallize the compound in a suitable solvent (e.g., ethanol/water mixtures) and collect diffraction data using a single-crystal X-ray diffractometer. Refinement via SHELXL software confirms bond lengths, angles, and hydrogen-bonding networks, critical for understanding stereoelectronic effects .
Advanced Research Questions
Q. What strategies mitigate byproduct formation during synthesis, and how are impurities profiled?
- Methodology :
- Impurity Identification : Use HPLC-MS or UPLC coupled with reference standards (e.g., EP/USP impurity guidelines) to detect common byproducts like unreacted azetidine intermediates or over-acetylated derivatives .
- Process Optimization : Adjust stoichiometry (e.g., limiting acetyl chloride) and employ scavengers (e.g., molecular sieves) to reduce water content, minimizing hydrolysis side reactions .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Conduct accelerated stability studies (ICH Q1A guidelines):
- Thermal Stability : Store samples at 40°C/75% RH for 6 months; analyze degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B) and monitor carbonyl group integrity via IR. Hydrochloride salts generally exhibit superior stability compared to free bases due to reduced hygroscopicity .
Q. What computational models predict the compound’s reactivity in biological systems?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices and electrophilicity, identifying reactive sites (e.g., the aminoazetidine nitrogen).
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS, focusing on hydrogen-bonding and hydrophobic contacts .
Q. How can isotopic labeling (e.g., ) aid in metabolic pathway tracing?
- Methodology : Synthesize -labeled analogs via -mediated reductive amination. Use LC-MS/MS to track labeled metabolites in in vitro hepatocyte models, quantifying phase I/II transformation products .
Data Contradictions and Resolution
- Stereochemical Ambiguities : Conflicting NMR signals for azetidine ring protons may arise from dynamic puckering. Resolve via variable-temperature NMR or crystallography .
- Divergent Impurity Profiles : Batch-to-batch variability in byproducts (e.g., 3-hydroxy analogs) necessitates strict QC protocols, including orthogonal method validation (HPLC + CE) .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.